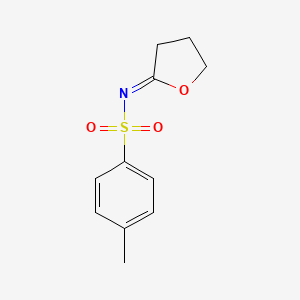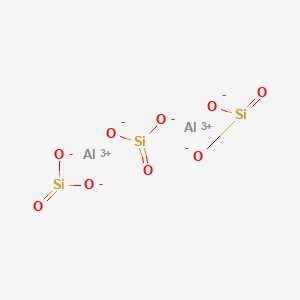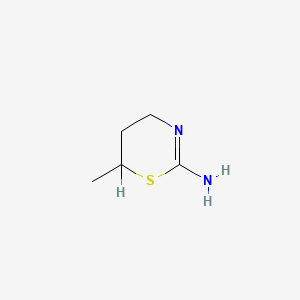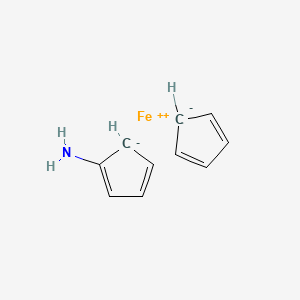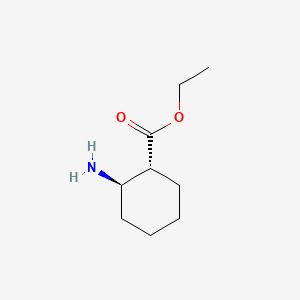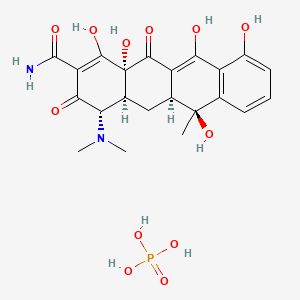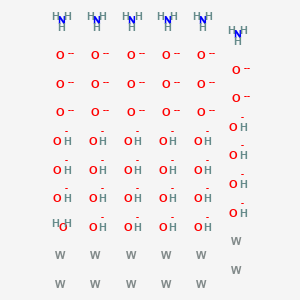
Ammonium metatungstate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium metatungstate hydrate is a Keggin-type heteropoly compound with the chemical formula (NH4)6H2W12O40 · xH2O. It is widely used as a precursor for preparing tungsten catalysts for hydrocracking and as a fuel cell catalyst . This compound is known for its high solubility and stability in aqueous solutions, making it a valuable material in various industrial and scientific applications.
Mechanism of Action
Target of Action
Ammonium metatungstate hydrate (AMT) is primarily used as a precursor material for the preparation of high-purity tungsten trioxide (WO3), which is used as a thin-film substrate for certain semiconductor devices . It also acts as a precursor to a variety of polyoxometalates .
Mode of Action
AMT interacts with its targets through a series of chemical reactions. In aqueous solution and depending on the pH value, different species with tungsten(VI) in an anionic moiety can exist . The metatungstate anion is stable under acidic conditions and can be obtained from the paratungstate anion . At low pH values, the tungstates react with organic bases such as trioctylamine to form an organic ammonium salt that can be extracted into the organic phase . Afterward, the organic phase is washed with an aqueous alkaline solution that deprotonates the organic base and directs the tungstate back into the aqueous phase .
Biochemical Pathways
The biochemical pathways affected by AMT are primarily related to the production of tungsten oxides, metal tungstates, tungsten carbides, or tungsten metal . These compounds have significant applications in various industries, including catalysts, photocatalysts, gas sensors, chromogenic materials, pigments, hard components in cutting and drilling tools, and lighting industry .
Pharmacokinetics
It’s known that the thermal decomposition of amt involves several steps, including the release of crystal water, formation of an amorphous phase, and transformation into hexagonal wo3 and more stable m-wo3 . These transformations could potentially affect the bioavailability of the compound.
Result of Action
The result of AMT’s action is the production of various forms of tungsten compounds. For instance, it can be used as a starting material to prepare catalysts for the reduction of NOx . It can also be used as a precursor to synthesize tungsten oxide thin films by chemical vapor deposition method .
Action Environment
The action of AMT is influenced by environmental factors such as pH and temperature. The formation and decomposition of the metatungstate anion are pH-dependent . The thermal behavior of AMT reveals a quick dehydration, with AMT-9.5 as an intermediate and AMT-4 as a stable hydrate phase under ambient conditions . Upon further heating, the material decomposes with stepwise formation of AMT-2, AMT-1, AMT-0, and an amorphous phase, before orthorhombic WO3 forms above 400°C .
Biochemical Analysis
Biochemical Properties
Ammonium (meta)tungstate hydrate plays a significant role in biochemical reactions. It is utilized as a raw material for the synthesis of tungsten catalysts, which are used in a variety of reactions like oxidation, hydroxylation, hydrogenation, and polymerization
Cellular Effects
It is known that tungsten catalysts, which can be prepared from Ammonium (meta)tungstate hydrate, are used in a variety of industrial applications
Molecular Mechanism
It is known to be involved in the synthesis of tungsten catalysts These catalysts can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The thermal behavior of Ammonium (meta)tungstate hydrate reveals a quick dehydration, with several intermediate phases forming upon further heating . This includes the formation of an amorphous phase, hexagonal WO3, and more stable m-WO3 . These changes over time could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known to be involved in the synthesis of tungsten catalysts , which could potentially interact with various enzymes or cofactors
Transport and Distribution
It is known that it can be prepared by polycondensation of ammonium tungstate solutions , suggesting it may interact with various transporters or binding proteins
Preparation Methods
Ammonium metatungstate hydrate can be prepared by polycondensation of ammonium tungstate solutions . The preparation process involves dissolving ammonium tungstate in water, followed by the addition of acids such as sulfuric acid and phosphoric acid to induce polycondensation . The reaction conditions, including leachant concentration, reaction temperature, and particle size, are optimized to achieve high yields. For instance, optimal conditions for preparing ammonium metatungstate from wolframite ore include using 2.0M sulfuric acid and 0.15M phosphoric acid at 75°C .
Chemical Reactions Analysis
Ammonium metatungstate hydrate undergoes various chemical reactions, including oxidation, hydroxylation, hydrogenation, and polymerization . Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The major products formed from these reactions are tungsten-based catalysts and materials. For example, heating this compound can lead to the formation of tungsten trioxide (WO3), which can further be reduced to elemental tungsten in the presence of hydrogen .
Scientific Research Applications
Ammonium metatungstate hydrate has a wide range of scientific research applications. It is used as a precursor for synthesizing carbon-supported tungsten catalysts for hydrogenolysis of cellulose . It is also employed in the preparation of reduced tungsten and mixed tungsten oxide catalysts for bifunctional hydroisomerization of n-alkanes . Additionally, this compound is used in the synthesis of hybrid 2D/3D tungsten diselenide transistors via chemical vapor deposition . In the field of medical diagnosis, it serves as a reagent for chemical analysis .
Comparison with Similar Compounds
Ammonium metatungstate hydrate is unique compared to other tungsten compounds due to its high solubility and stability in aqueous solutions. Similar compounds include ammonium tungstate, ammonium tetrathiotungstate, and tungstosilicic acid hydrate . While these compounds also serve as precursors for tungsten-based catalysts, this compound is preferred for applications requiring high solubility and stability.
Properties
IUPAC Name |
azane;oxygen(2-);tungsten;tricosahydroxide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H3N.24H2O.17O.12W/h6*1H3;24*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;17*-2;;;;;;;;;;;;/p-23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLRCCQFLZAYJM-UHFFFAOYSA-A |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H43N6O41W12-57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2989.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12333-11-8 |
Source


|
| Record name | Ammonium metatungstate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What role does ammonium metatungstate hydrate play in the synthesis of tungsten disulfide (WS2) powder as described in the research?
A1: this compound (AMT) serves as the precursor material for producing tungsten trioxide (WO3) particles through ultrasonic spray pyrolysis (USP) []. These WO3 particles are then subjected to a sulfurization process, ultimately leading to the formation of WS2 powder. Essentially, AMT is the starting point in a multi-step synthesis process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

